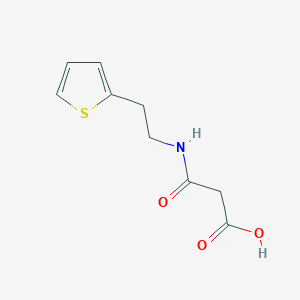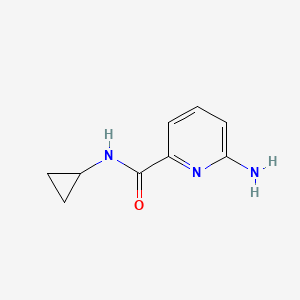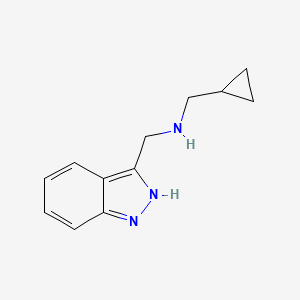
N-(2H-indazol-3-ylmethyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-indazol-3-ylmethyl)cyclopentanamine, also known as INDAM, is a chemical compound that has gained attention for its potential use in scientific research. This compound is a member of the indazole class of compounds and has been shown to have a variety of interesting properties that make it a useful tool for researchers in a variety of fields. In
Mechanism of Action
The mechanism of action of N-(2H-indazol-3-ylmethyl)cyclopentanamine is not fully understood, but it is thought to involve the inhibition of the dopamine transporter. This leads to an increase in the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a variety of interesting properties. For example, it has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. It has also been shown to have a relatively long half-life, which makes it a useful tool for studying the long-term effects of dopamine on behavior and cognition.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2H-indazol-3-ylmethyl)cyclopentanamine is its selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain without affecting other neurotransmitter systems. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have a relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on N-(2H-indazol-3-ylmethyl)cyclopentanamine. One area of interest is in the development of new treatments for disorders such as Parkinson's disease and addiction. Another area of interest is in the study of the long-term effects of dopamine on behavior and cognition. Additionally, there is a need for further research into the mechanism of action of this compound and its potential applications in other areas of scientific research.
In conclusion, this compound, or this compound, is a chemical compound that has many potential applications in scientific research. Its selectivity for the dopamine transporter makes it a useful tool for studying the role of dopamine in the brain, and its relatively long half-life makes it a useful tool for studying the long-term effects of dopamine on behavior and cognition. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this interesting compound.
Synthesis Methods
The synthesis of N-(2H-indazol-3-ylmethyl)cyclopentanamine is a relatively straightforward process that involves the reaction of 2H-indazole with cyclopentylamine. This reaction can be carried out using a variety of different methods, including refluxing the two compounds in a solvent such as ethanol or acetonitrile. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(2H-indazol-3-ylmethyl)cyclopentanamine has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have a potent and selective effect on the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for disorders such as Parkinson's disease and addiction.
properties
IUPAC Name |
N-(2H-indazol-3-ylmethyl)cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-6-10(5-1)14-9-13-11-7-3-4-8-12(11)15-16-13/h3-4,7-8,10,14H,1-2,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEDKOKXUCQVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

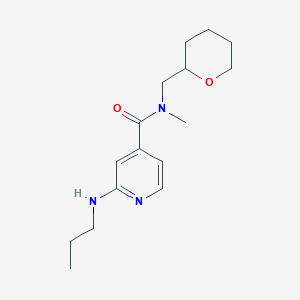
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)
![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)
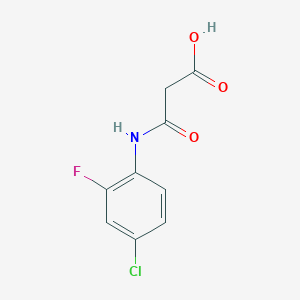
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)
